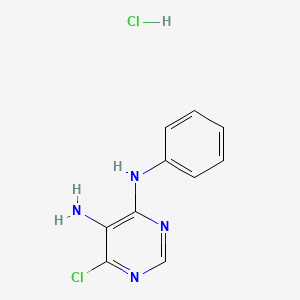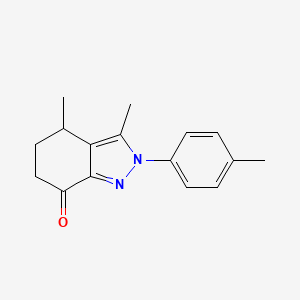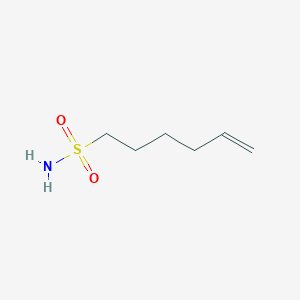
2-(Pyridin-3-yl)thiophen-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-3-yl)thiophen-3-amine is a heterocyclic compound that features both pyridine and thiophene rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2-(Pyridin-3-yl)thiophen-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(Pyridin-3-yl)thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
科学的研究の応用
2-(Pyridin-3-yl)thiophen-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 2-(Pyridin-3-yl)thiophen-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
- 2-(Pyridin-2-yl)thiophen-3-amine
- 2-(Pyridin-4-yl)thiophen-3-amine
- 2-(Pyridin-3-yl)thiophen-2-amine
Uniqueness
2-(Pyridin-3-yl)thiophen-3-amine is unique due to the specific positioning of the pyridine and thiophene rings, which influences its chemical reactivity and biological activity. The compound’s structure allows for selective interactions with biological targets, making it a valuable molecule for drug discovery and development.
特性
分子式 |
C9H8N2S |
|---|---|
分子量 |
176.24 g/mol |
IUPAC名 |
2-pyridin-3-ylthiophen-3-amine |
InChI |
InChI=1S/C9H8N2S/c10-8-3-5-12-9(8)7-2-1-4-11-6-7/h1-6H,10H2 |
InChIキー |
CFLNQSXQOBPVDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(C=CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate](/img/structure/B13501714.png)
![3-[1,3-Dihydro-1-oxo-4-(1-piperazinyl)-2H-isoindol-2-yl]-2,6-piperidinedione](/img/structure/B13501719.png)
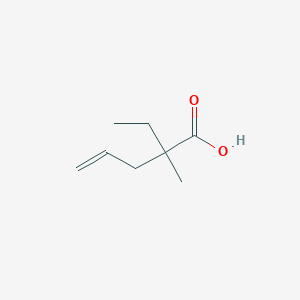
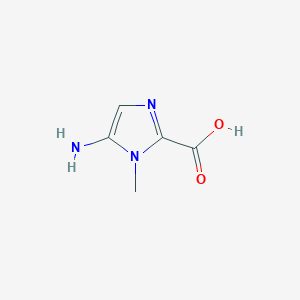
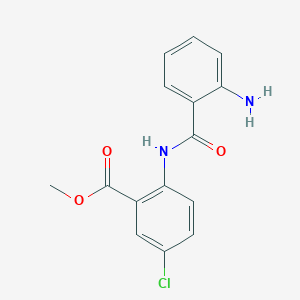

![3-(Benzo[d]oxazol-2-ylamino)propanoic acid](/img/structure/B13501740.png)
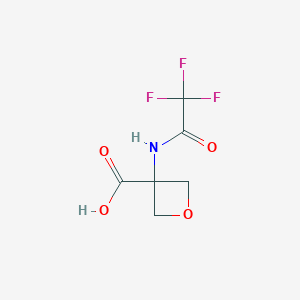
![4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride](/img/structure/B13501758.png)
